![molecular formula C10H18O B2966983 4-Tert-butyl-1-oxaspiro[2.4]heptane CAS No. 2248385-22-8](/img/structure/B2966983.png)
4-Tert-butyl-1-oxaspiro[2.4]heptane
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Overview
Description
4-Tert-butyl-1-oxaspiro[2.4]heptane is a synthetic compound that has been used in scientific research for its unique properties. This compound is also known as spiro[2.4]heptane and is a cyclic ether with a spiro center. The chemical formula for this compound is C10H18O, and it has a molecular weight of 154.25 g/mol.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-1-oxaspiro[2.4]heptane is not well understood. However, it is believed to act as a Lewis acid catalyst in some reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-Tert-butyl-1-oxaspiro[2.4]heptane. However, it is not believed to have any significant effects on living organisms.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Tert-butyl-1-oxaspiro[2.4]heptane in lab experiments is its unique spiro center, which can be useful in the synthesis of other spiro compounds. However, the limited information available on its mechanism of action and biochemical effects is a limitation.
Future Directions
There are several future directions for research involving 4-Tert-butyl-1-oxaspiro[2.4]heptane. One area of interest is the development of new synthetic routes for this compound and its derivatives. Additionally, further studies are needed to understand the mechanism of action and potential applications of this compound in various fields of research.
Synthesis Methods
The synthesis of 4-Tert-butyl-1-oxaspiro[2.4]heptane can be achieved through several methods. One common method involves the reaction of tert-butyl lithium with 1,3-dichloropropane, followed by the addition of sodium hydride and a catalytic amount of copper iodide. This reaction produces the desired spiro[2.4]heptane compound.
Scientific Research Applications
4-Tert-butyl-1-oxaspiro[2.4]heptane has been used in scientific research for various applications. One of the primary uses of this compound is as a chiral building block in organic synthesis. It has also been used as a precursor for the synthesis of other spiro compounds.
properties
IUPAC Name |
4-tert-butyl-1-oxaspiro[2.4]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2,3)8-5-4-6-10(8)7-11-10/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRRAZVLALZDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCC12CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-1-oxaspiro[2.4]heptane |
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